Cas no 110590-65-3 (H-Tyr-Ile-Gly-Ser-Arg-NH2)

H-Tyr-Ile-Gly-Ser-Arg-NH2は、チロシン(Tyr)、イソロイシン(Ile)、グリシン(Gly)、セリン(Ser)、アルギニン(Arg)から構成されるペンタペプチドアミドです。この配列は、特定の生物学的活性を示す可能性があり、神経伝達や細胞シグナル伝達に関与する受容体との相互作用が研究されています。分子設計において、C末端のアミド化は代謝安定性を向上させ、生体内での半減期を延長させる利点があります。また、極性アミノ酸と非極性アミノ酸のバランスが取れており、溶解性と膜透過性の両立が期待されます。創薬研究や生化学的ツールとしての応用が注目されています。

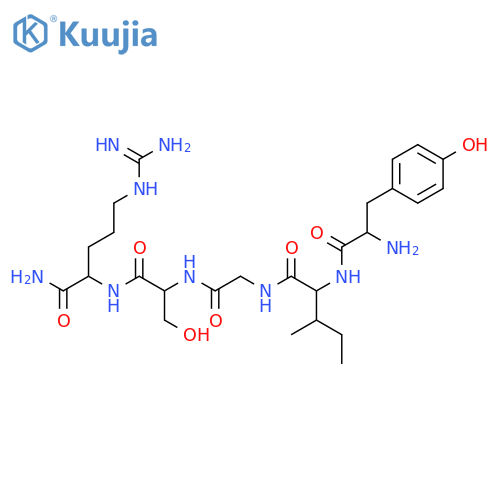

H-Tyr-Ile-Gly-Ser-Arg-NH2 structure

商品名:H-Tyr-Ile-Gly-Ser-Arg-NH2

CAS番号:110590-65-3

MF:C26H43N9O7

メガワット:593.675725221634

MDL:MFCD00076473

CID:136037

PubChem ID:10483615

H-Tyr-Ile-Gly-Ser-Arg-NH2 化学的及び物理的性質

名前と識別子

-

- L-Argininamide,L-tyrosyl-L-isoleucylglycyl-L-seryl-

- Pentapeptide-2

- LAMININ PENTAPEPTIDE YIGSR-NH2

- LAMININ PENTAPEPTIDE YIGSR-NH2 2ACOH 2H2O

- LAMININ PENTAPEPTIDE,AMIDE

- TYR-ILE-GLY-SER-ARG-NH2

- TYR-ILE-GLY-SER-ARG-NH2 2ACOH 2H2O

- YIGSR-NH2

- YIGSR aMide

- H-TYR-ILE-GLY-SER-ARG-NH2

- L-Tyrosyl-L-isoleucylglycyl-L-seryl-L-argininamide

- Laminin Pentapeptide amide

- HY-P4651

- (2S,3S)-2-((S)-2-amino-3-(4-hydroxyphenyl)propanamido)-N-(2-((S)-1-((S)-1-amino-5-guanidino-1-oxopentan-2-ylamino)-3-hydroxy-1-oxopropan-2-ylamino)-2-oxoethyl)-3-methylpentanamide

- MFCD00076473

- 110590-65-3

- CS-0655594

- (2S,3S)-N-[2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanamide

- NCGC00167195-01

- CHEMBL408412

- LAMININ PENTAPEPTIDE, AMIDE

- H-Tyr-Ile-Gly-Ser-Arg-NH2

-

- MDL: MFCD00076473

- インチ: InChI=1S/C26H43N9O7/c1-3-14(2)21(35-23(40)17(27)11-15-6-8-16(37)9-7-15)25(42)32-12-20(38)33-19(13-36)24(41)34-18(22(28)39)5-4-10-31-26(29)30/h6-9,14,17-19,21,36-37H,3-5,10-13,27H2,1-2H3,(H2,28,39)(H,32,42)(H,33,38)(H,34,41)(H,35,40)(H4,29,30,31)/t14-,17-,18-,19-,21-/m0/s1

- InChIKey: HVZPPZGCZLLMBC-LJZWMIMPSA-N

- ほほえんだ: CC[C@@H]([C@H](NC([C@@H](N)CC1=CC=C(O)C=C1)=O)C(NCC(N[C@H](C(N[C@H](C(N)=O)CCCNC(N)=N)=O)CO)=O)=O)C

計算された属性

- せいみつぶんしりょう: 593.32900

- どういたいしつりょう: 593.32854474g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 11

- 水素結合受容体数: 16

- 重原子数: 42

- 回転可能化学結合数: 23

- 複雑さ: 937

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 5

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -3.7

- トポロジー分子極性表面積: 290Ų

じっけんとくせい

- 密度みつど: 1.44±0.1 g/cm3 (20 ºC 760 Torr),

- ようかいど: 微溶性(1.8 g/l)(25ºC)、

- PSA: 287.87000

- LogP: 0.77470

H-Tyr-Ile-Gly-Ser-Arg-NH2 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB351082-5 mg |

Laminin Pentapeptide amide; . |

110590-65-3 | 5 mg |

€257.50 | 2023-07-19 | ||

| abcr | AB351082-25mg |

Laminin Pentapeptide amide; . |

110590-65-3 | 25mg |

€939.70 | 2025-02-16 | ||

| abcr | AB351082-5mg |

Laminin Pentapeptide amide; . |

110590-65-3 | 5mg |

€272.00 | 2025-02-16 | ||

| A2B Chem LLC | AE09044-1mg |

H-Tyr-Ile-Gly-Ser-Arg-NH2 |

110590-65-3 | > 95% | 1mg |

$318.00 | 2024-04-20 | |

| TRC | H218715-2.5mg |

H-Tyr-Ile-Gly-Ser-Arg-NH2 |

110590-65-3 | 2.5mg |

$ 335.00 | 2022-06-04 | ||

| TRC | H218715-5mg |

H-Tyr-Ile-Gly-Ser-Arg-NH2 |

110590-65-3 | 5mg |

$ 655.00 | 2022-06-04 | ||

| A2B Chem LLC | AE09044-5mg |

H-Tyr-Ile-Gly-Ser-Arg-NH2 |

110590-65-3 | > 95% | 5mg |

$495.00 | 2024-04-20 | |

| abcr | AB351082-25 mg |

Laminin Pentapeptide amide; . |

110590-65-3 | 25 mg |

€881.50 | 2023-07-19 | ||

| TRC | H218715-10mg |

H-Tyr-Ile-Gly-Ser-Arg-NH2 |

110590-65-3 | 10mg |

$ 1055.00 | 2022-06-04 | ||

| A2B Chem LLC | AE09044-10mg |

H-Tyr-Ile-Gly-Ser-Arg-NH2 |

110590-65-3 | > 95% | 10mg |

$642.00 | 2024-04-20 |

H-Tyr-Ile-Gly-Ser-Arg-NH2 関連文献

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

110590-65-3 (H-Tyr-Ile-Gly-Ser-Arg-NH2) 関連製品

- 69558-55-0(thymopentin)

- 177966-81-3(Thymopentin acetate salt H-Arg-Lys-Asp-Val-Tyr-OH acetate salt)

- 113662-54-7(13-36-Neuropeptide Y(swine))

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:110590-65-3)H-Tyr-Ile-Gly-Ser-Arg-NH2

清らかである:99%/99%

はかる:5mg/10mg

価格 ($):157.0/251.0

atkchemica

(CAS:110590-65-3)H-Tyr-Ile-Gly-Ser-Arg-NH2

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ